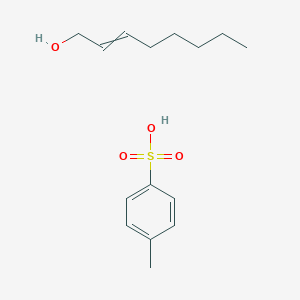
2-(Benzenesulfonyl)hept-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)hept-1-en-3-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hepten-3-ol backbone. This compound is notable for its unique structural features, which include both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)hept-1-en-3-ol typically involves the reaction of hept-1-en-3-ol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hept-1-en-3-ol is replaced by the benzenesulfonyl group. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)hept-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)hept-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Hepten-3-ol: Similar aliphatic backbone but lacks the benzenesulfonyl group.
Benzenesulfonyl Chloride: Contains the benzenesulfonyl group but lacks the hepten-3-ol backbone.
Uniqueness
Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Propiedades
Número CAS |
110362-35-1 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)hept-1-en-3-ol |
InChI |
InChI=1S/C13H18O3S/c1-3-4-10-13(14)11(2)17(15,16)12-8-6-5-7-9-12/h5-9,13-14H,2-4,10H2,1H3 |
Clave InChI |
FKZVRELCFPCPEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)S(=O)(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



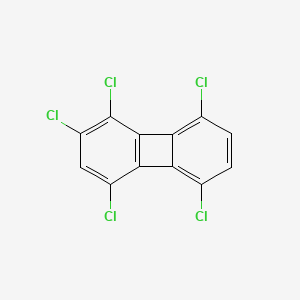
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
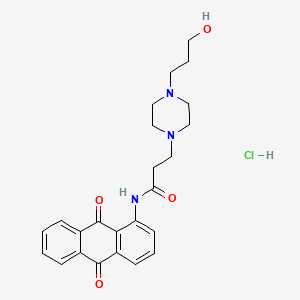

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
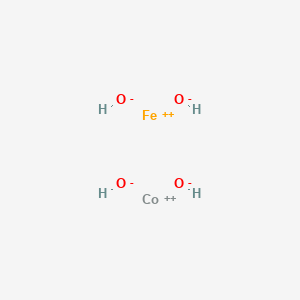
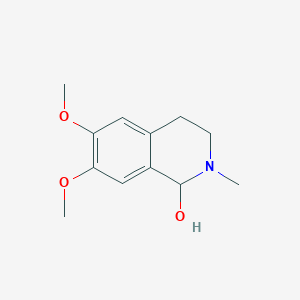
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
